

# The Role of Lanthanum as a Promoter in Cobalt Catalysts: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Cobalt;lanthanum

Cat. No.: B15459713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth analysis of the critical role of lanthanum (La) as a promoter in cobalt (Co)-based catalysts, with a primary focus on its application in Fischer-Tropsch (FT) synthesis and ammonia (NH<sub>3</sub>) synthesis. Lanthanum has been demonstrated to significantly enhance the activity, selectivity, and stability of cobalt catalysts through a variety of mechanisms. This document summarizes key quantitative data, details comprehensive experimental protocols for catalyst preparation and characterization, and presents signaling pathway and experimental workflow diagrams to elucidate the promotional effects of lanthanum. The information is intended to serve as a valuable resource for researchers and professionals engaged in catalyst development and chemical synthesis.

## Introduction

Cobalt-based catalysts are integral to several industrial chemical processes, most notably Fischer-Tropsch synthesis for the production of liquid hydrocarbons from synthesis gas (syngas), and ammonia synthesis, a cornerstone of the fertilizer industry. The performance of these catalysts can be substantially improved through the addition of promoters. Lanthanum, a rare-earth metal, has emerged as a highly effective promoter for cobalt catalysts.<sup>[1]</sup>

The addition of lanthanum can lead to a range of beneficial modifications in the catalyst's physicochemical properties. These include improved dispersion of cobalt particles, enhanced

reducibility of cobalt oxides, and the suppression of undesirable metal-support interactions, such as the formation of cobalt aluminate.[2][3] Furthermore, recent studies have unveiled a unique "spin-mediated promotion" mechanism in ammonia synthesis, where lanthanum alters the electronic properties of cobalt to facilitate the dissociation of dinitrogen.[4][5] This guide will explore these promotional effects in detail, supported by experimental data and methodologies.

## Quantitative Data on Lanthanum-Promoted Cobalt Catalysts

The promoting effect of lanthanum on cobalt catalysts is quantifiable through various characterization techniques and performance metrics. The following tables summarize key data from studies on La-promoted Co catalysts, primarily for Fischer-Tropsch synthesis.

**Table 1: Physicochemical Properties of La-Promoted Co/Al<sub>2</sub>O<sub>3</sub> Catalysts**

Catalyst (wt%)	BET Surface Area (m <sup>2</sup> /g)	Total Pore Volume (cm <sup>3</sup> /g)	Average Pore Diameter (nm)	Co <sub>3</sub> O <sub>4</sub> Crystallite Size (nm)
10Co/Al <sub>2</sub> O <sub>3</sub>	170	0.43	9.0	10.5
10Co5La/Al <sub>2</sub> O <sub>3</sub>	165	0.41	8.8	9.8
10Co10La/Al <sub>2</sub> O <sub>3</sub>	158	0.39	8.5	11.2
10Co15La/Al <sub>2</sub> O <sub>3</sub>	145	0.35	8.2	12.1
10Co20La/Al <sub>2</sub> O <sub>3</sub>	130	0.31	7.9	13.5

Data synthesized from Brabant et al.[2][3]

**Table 2: Catalytic Performance of La-Promoted Co/Al<sub>2</sub>O<sub>3</sub> in Fischer-Tropsch Synthesis**

Catalyst (wt%)	CO Conversion (%)	Methane Selectivity (%)	C <sub>5</sub> + Selectivity (%)	CO <sub>2</sub> Selectivity (%)
10Co/Al <sub>2</sub> O <sub>3</sub>	18	10	75	1.5
10Co10La/Al <sub>2</sub> O <sub>3</sub>	17	3	85	1.2

Reaction Conditions: T = 220 °C, P = 20 bar, H<sub>2</sub>/CO = 2, GHSV = 5.6 NL h<sup>-1</sup> g<sup>-1</sup>[\[6\]](#)

## Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and testing of lanthanum-promoted cobalt catalysts, based on established research.[\[3\]](#)[\[7\]](#)

### Catalyst Preparation: Wet Impregnation

- Support Preparation:  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> is calcined in air at 600 °C for 6 hours.
- Lanthanum Impregnation: An aqueous solution of lanthanum nitrate (La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O) is prepared. The volume of the solution is equal to the pore volume of the alumina support. The solution is added to the alumina support, and the mixture is agitated to ensure uniform distribution.
- Drying and Calcination (La): The La-impregnated support is dried at 100 °C for 12 hours, followed by calcination in air at 500 °C for 4 hours.
- Cobalt Impregnation: An aqueous solution of cobalt nitrate (Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) is prepared and impregnated onto the La-modified alumina support using the same incipient wetness technique.
- Final Drying and Calcination: The Co- and La-impregnated catalyst is dried at 100 °C for 12 hours and then calcined in air at 400 °C for 6 hours.

### Catalyst Characterization

- Instrument: Micromeritics ASAP 2020 or similar.

- Procedure: The catalyst sample is degassed under vacuum at 300 °C for 3 hours prior to analysis. Nitrogen adsorption-desorption isotherms are measured at -196 °C. The specific surface area is calculated using the BET method.
- Instrument: Micromeritics AutoChem II 2920 or similar.
- Procedure: Approximately 100 mg of the catalyst is loaded into a quartz U-tube reactor. The sample is pre-treated in a flow of argon at 150 °C for 30 minutes to remove adsorbed water. After cooling to room temperature, a reducing gas mixture (e.g., 10% H<sub>2</sub> in Ar) is passed over the sample at a flow rate of 50 mL/min. The temperature is increased from ambient to 800 °C at a linear heating rate of 10 °C/min. A thermal conductivity detector (TCD) monitors the hydrogen consumption.<sup>[7][8]</sup>
- Instrument: A spectrometer with a monochromatic Al K $\alpha$  X-ray source (1486.6 eV).
- Procedure: The catalyst sample is mounted on a sample holder using double-sided carbon tape. The analysis chamber is evacuated to a pressure below 10<sup>-8</sup> mbar. Survey scans are performed to identify the elements present on the surface. High-resolution spectra of the Co 2p, La 3d, O 1s, and Al 2p regions are acquired. Binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV.<sup>[9][10]</sup>

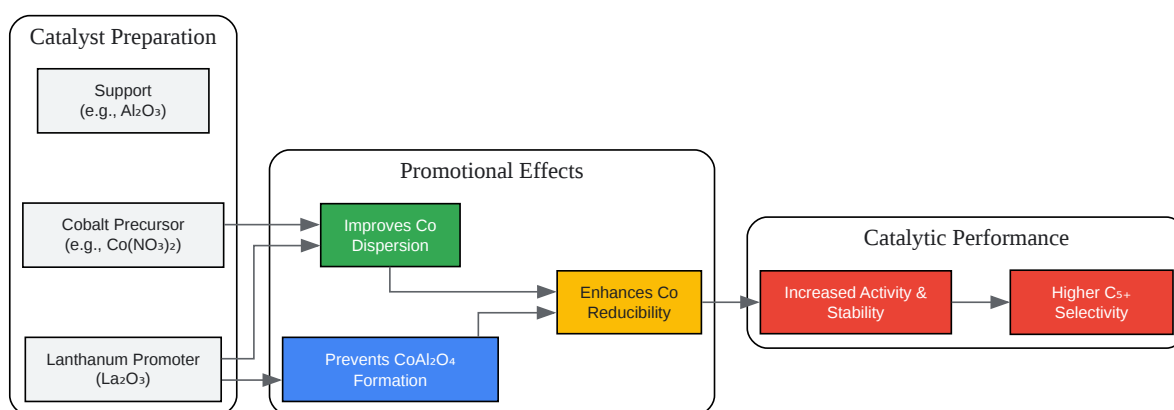
## Catalytic Activity Testing

- Reactor: Fixed-bed stainless steel microreactor.
- Catalyst Loading: Approximately 200 mg of the catalyst is loaded into the reactor.
- Activation (Reduction): The catalyst is reduced in-situ in a flow of pure hydrogen at 400 °C for 10 hours at atmospheric pressure.
- Reaction Conditions: The reactor is pressurized with syngas (H<sub>2</sub>/CO = 2) to 20 bar and the temperature is raised to 220 °C. The gas hourly space velocity (GHSV) is maintained at 5.6 NL h<sup>-1</sup> g<sup>-1</sup>.
- Product Analysis: The composition of the effluent gas is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for CO, CO<sub>2</sub>, and H<sub>2</sub> and a flame ionization detector (FID) for hydrocarbons.

## Mechanisms of Lanthanum Promotion

The promotional effect of lanthanum on cobalt catalysts is multifaceted, involving structural, electronic, and mechanistic modifications. The following diagrams illustrate key aspects of these promotional effects.

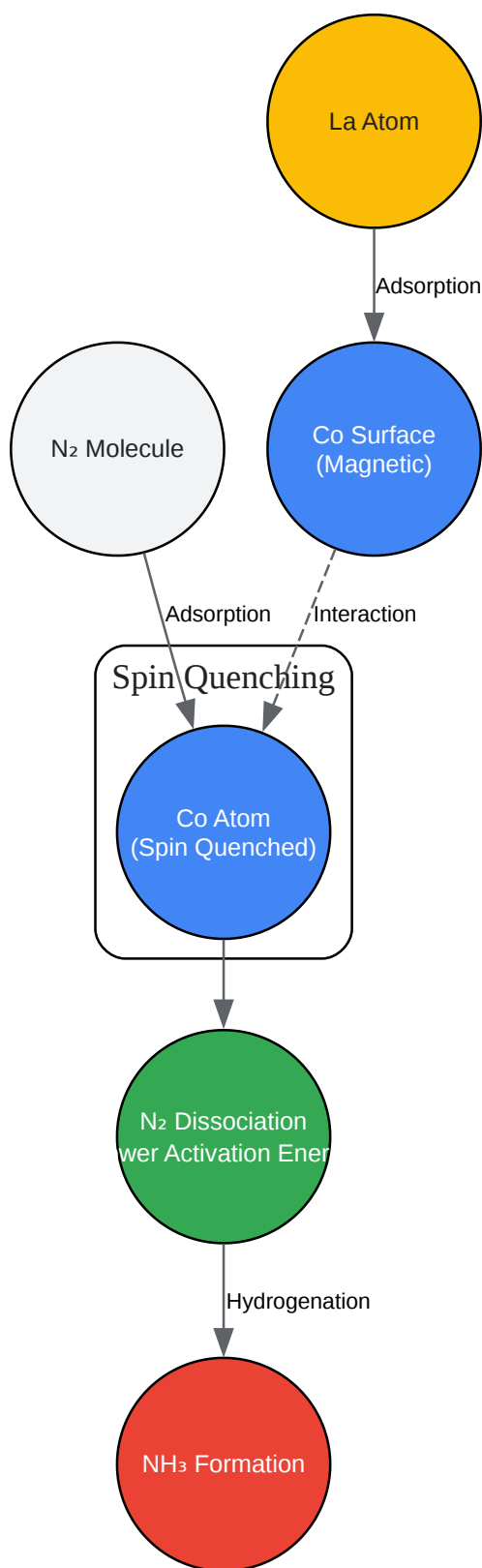
### Fischer-Tropsch Synthesis: Promotion Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of Lanthanum Promotion in Fischer-Tropsch Synthesis.

## Ammonia Synthesis: Spin-Mediated Promotion Mechanism



[Click to download full resolution via product page](#)

Caption: Spin-Mediated Promotion by Lanthanum in Ammonia Synthesis.

## Conclusion

Lanthanum serves as a highly effective promoter for cobalt-based catalysts, significantly enhancing their performance in key industrial processes like Fischer-Tropsch and ammonia synthesis. The promotional effects are diverse, ranging from structural modifications that improve cobalt dispersion and reducibility to electronic alterations that lower the activation energy for critical reaction steps. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the design and optimization of next-generation cobalt catalysts. The mechanistic diagrams further serve to conceptualize the complex interactions at play, paving the way for more targeted and effective catalyst development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Surface analysis of lanthanum-modified cobalt catalysts. Invited lecture - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Spin-mediated promotion of Co catalysts for ammonia synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promotion of lanthanum-supported cobalt-based catalysts for the Fischer–Tropsch reaction [comptes-rendus.academie-sciences.fr]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. academicjournals.org [academicjournals.org]
- 9. azom.com [azom.com]
- 10. Fischer-Tropsch synthesis: study of the promotion of Pt on the reduction property of Co/Al<sub>2</sub>O<sub>3</sub> catalysts by in situ EXAFS of Co K and Pt LIII edges and XPS - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Role of Lanthanum as a Promoter in Cobalt Catalysts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15459713#role-of-lanthanum-as-a-promoter-in-cobalt-catalysts]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)